molecular formula C17H14N4OS2 B15029856 (5Z)-5-[4-(dimethylamino)benzylidene]-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15029856
M. Wt: 354.5 g/mol
InChI Key: OJAASMDSOBUELZ-UVTDQMKNSA-N
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Description

The compound (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a heterocyclic compound that features a triazolothiazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a thiophene ring and a dimethylaminophenyl group contributes to its unique chemical properties.

Properties

Molecular Formula

C17H14N4OS2

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H14N4OS2/c1-20(2)12-7-5-11(6-8-12)10-14-16(22)21-17(24-14)18-15(19-21)13-4-3-9-23-13/h3-10H,1-2H3/b14-10-

InChI Key

OJAASMDSOBUELZ-UVTDQMKNSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process:

    Formation of the Triazolothiazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Addition of the Dimethylaminophenyl Group: This step involves the condensation of the intermediate with 4-(dimethylamino)benzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine bond in the dimethylaminophenyl group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biology and Medicine

    Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Cancer Research:

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: Its structural features make it a valuable scaffold for the development of new drugs.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The triazolothiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The dimethylaminophenyl group enhances its binding affinity and specificity, while the thiophene ring contributes to its electronic properties, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-{[4-(ETHYLAMINO)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The presence of the dimethylamino group in (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE enhances its solubility and binding affinity compared to its analogs with different substituents. This makes it particularly effective in applications requiring strong and specific interactions with molecular targets.

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